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Compound of Interest

Compound Name: N-propylpropanamide

Cat. No.: B3051226

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data of N-propylpropanamide, a key molecule in various research and
development applications. This guide provides a comprehensive overview for researchers,
scientists, and drug development professionals.

N-propylpropanamide (CeH13NO, Mol. Wt.: 115.17 g/mol ) is a secondary amide that serves
as a valuable building block in organic synthesis and is of interest in the study of peptide
chemistry and material science. A thorough understanding of its spectroscopic characteristics is
fundamental for its identification, characterization, and quality control. This technical guide
presents a detailed analysis of its *H NMR, 13C NMR, IR, and mass spectrometry data,
complete with experimental protocols and structural assignments.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of N-propylpropanamide.

Table 1: *H NMR Spectroscopic Data (90 MHz, CDCIs3)
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. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assighment
(3) ppm
Hz
5.61 broad singlet 1H - -NH-
-NH-CH2-CHa-
3.16 quartet 2H 7.0
CHs
2.14 quartet 2H 7.5 -CO-CH2-CHs
-NH-CH2-CH:-
1.52 sextet 2H 7.0
CHs
1.14 triplet 3H 7.5 -CO-CH2-CHs
) -NH-CH2-CHa2-
0.91 triplet 3H 7.0
CHs

Chemical Shift (8) ppm

Assignment

173.61 C=0

41.24 -NH-CH2-CH2-CHs3
29.69 -CO-CH2-CHs
22.88 -NH-CH2-CH2-CHs3
11.45 -NH-CH2-CH2-CHs
9.94 -CO-CH2-CHs

Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
3292 Strong, Broad N-H stretch
3082 Medium N-H stretch (Amide A/B)
2966, 2935, 2875 Strong C-H stretch (alkyl)
1641 Strong C=0 stretch (Amide I)
1556 Strong :\II)—H bend, C-N stretch (Amide
1460 Medium C-H bend (CH2)
1286 Medium C-N stretch

Table 4: Mass Spectrometry Data (Electron lonization,

El)
m/z Relative Intensity (%) Proposed Fragment
115 25 [M]* (Molecular lon)
86 100 [M - C2Hs]*
72 80 [M - CsH7]*
58 60 [CH3CH2CONH]*
44 55 [CONH2]*
29 40 [CH3CH2]*

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques for small
organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of N-propylpropanamide in
deuterated chloroform (CDCIz) was prepared. *H and 3C NMR spectra were recorded on a 90
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MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard (6 = 0.00 ppm). For *H NMR, data were
acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, with a
relaxation delay that allows for full spin relaxation.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared
(FT-IR) spectrometer. A thin liquid film of neat N-propylpropanamide was placed between two
potassium bromide (KBr) plates. The spectrum was recorded over the range of 4000-400 cm~1,
with a resolution of 4 cm~1. A background spectrum of the clean KBr plates was acquired and

subtracted from the sample spectrum.

Mass Spectrometry (MS): The mass spectrum was acquired using a gas chromatograph
coupled to a mass spectrometer (GC-MS) with an electron ionization (El) source. The sample
was introduced into the GC, which separated it from any impurities. The eluted compound then
entered the mass spectrometer, where it was ionized by a 70 eV electron beam. The resulting
fragments were separated by their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small

molecule like N-propylpropanamide.
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A general workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

The different spectroscopic techniques provide complementary information that, when
combined, allows for the unambiguous structural elucidation of N-propylpropanamide.

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Molecular We|ght

Proton Enwronments Carbon Skeleton
ragmentatlon Pattern

Connectivity (n+1 rule) Number of C type

Functional Groups
(C=0, N-H, C-H)

confirms proton framework \ confirms carbon backbone

identifies key bonds confirms mass and fragments

Click to download full resolution via product page

Relationship between spectroscopic data and structure.

« To cite this document: BenchChem. [Spectroscopic Profile of N-propylpropanamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3051226#spectroscopic-data-of-n-
propylpropanamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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